
3'-Azetidinomethyl-2,4-dichlorobenzophenone
Description
3'-Azetidinomethyl-2,4-dichlorobenzophenone is a benzophenone derivative featuring a dichlorinated aromatic ring (2,4-dichloro substitution) and an azetidinomethyl group at the 3' position. Azetidine, a four-membered nitrogen-containing ring, introduces steric and electronic effects, distinguishing it from simpler benzophenones.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLHEKSNNAOOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643275 | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-09-3 | |
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,4-dichlorobenzophenone typically involves the reaction of 2,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3’-Azetidinomethyl-2,4-dichlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,4-dichlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3’-Azetidinomethyl-2,4-dichlorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Structural Analogues
Dichlorobenzophenones
- 3,4-Dichlorobenzophenone (CAS 6284-79-3): Lacks the azetidinomethyl group. Melting point (mp): 100–104°C; molecular weight (MW): 251.11 .
- 4,4'-Dichlorobenzophenone (DCBP) (CAS 90-98-2): Symmetric dichloro substitution. Mp: 144–146°C; MW: 251.11. Used as an internal standard in organochlorine pesticide (OCP) analysis .
- 2,4'-Dichlorobenzophenone: A metabolite of dicofol degradation in soil, highlighting environmental persistence .
Key Differences :
- The azetidinomethyl group in the target compound disrupts symmetry, reduces crystallinity (lower mp vs.
Azetidinone Derivatives
- 2'-Azetidinomethyl-2,4-dimethylbenzophenone (CAS 898754-87-5): Methyl substituents instead of chlorines. MW: 283.38 (C₁₉H₂₁NO). Used as a pharmaceutical intermediate .
- 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one : Features sulfonyl and fluorophenyl groups, optimized for enzyme inhibition .
Key Differences :
- Chlorine atoms in the target compound enhance electrophilicity and lipophilicity compared to methyl or fluorine substituents, affecting solubility and receptor binding.
Physical and Chemical Properties
Compound | Molecular Formula | MW | Melting Point (°C) | Key Features |
---|---|---|---|---|
3'-Azetidinomethyl-2,4-dichlorobenzophenone | C₁₉H₁₇Cl₂NO | 346.26 | Not reported | Azetidine ring, dichloro substitution |
3,4-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 100–104 | No azetidine; higher symmetry |
4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144–146 | Symmetric; environmental metabolite |
2'-Azetidinomethyl-2,4-dimethylbenzophenone | C₁₉H₂₁NO | 283.38 | Not reported | Methyl groups; lower reactivity |
Analysis :
- The azetidinomethyl group increases MW by ~95 g/mol compared to simple dichlorobenzophenones. The strained azetidine ring may lower thermal stability and mp relative to non-cyclic analogues .
Comparison :
- Dichlorobenzophenones (e.g., 4,4'-DCBP) are typically synthesized via Friedel-Crafts acylation, whereas azetidinomethyl derivatives require additional steps to functionalize the benzophenone core .
Stability and Reactivity
- Thermal Stability: The azetidine ring’s strain may reduce thermal stability compared to non-cyclic analogues.
- Chemical Reactivity: The dichloro substitution activates the aromatic ring toward nucleophilic aromatic substitution, while the azetidine’s tertiary amine can participate in acid-base reactions or serve as a hydrogen-bond donor.
Biological Activity
3'-Azetidinomethyl-2,4-dichlorobenzophenone is a synthetic compound notable for its diverse biological activities. This compound, characterized by the presence of an azetidine ring and a dichlorobenzophenone moiety, has garnered attention for its potential applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN\O
- CAS Number : 898772-09-3
The unique structural features of this compound contribute to its reactivity and biological interactions. The azetidine ring enhances its binding capabilities with various biological targets, while the dichlorobenzophenone core plays a crucial role in its chemical stability and lipophilicity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Binding : Its structural conformation allows it to bind to various receptors, potentially modulating their activity.
- Radical Scavenging : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest the potential for developing this compound as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. Notably, it has shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells.
Cell Line | IC50 (µM) |
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HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapy.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of dichlorobenzophenone, including this compound. The results confirmed its potent activity against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .
Evaluation of Anticancer Properties
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The researchers reported that treatment with this compound led to significant apoptosis in MCF-7 cells. The study concluded that further investigation into its mechanism could reveal novel pathways for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.